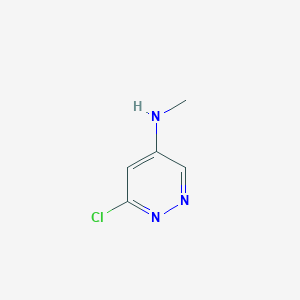

6-chloro-N-methylpyridazin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUEABABHKNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyridazine Heterocycles in Synthetic and Medicinal Chemistry

The pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), is a structure of significant interest in modern chemistry. liberty.eduwikipedia.org Its unique electronic properties distinguish it from its isomer pyrimidine (B1678525) and its carbocyclic analog, benzene. The presence of the two adjacent nitrogen atoms creates a strong dipole moment and endows the ring with weak basicity. nih.govresearchgate.net These characteristics make the pyridazine scaffold an attractive component in drug design, where it can serve as a less lipophilic substitute for a phenyl ring or as a key pharmacophoric element. nih.gov

The utility of the pyridazine core is rooted in its capacity for molecular recognition. The nitrogen atoms are effective hydrogen bond acceptors, a crucial feature for interacting with biological targets like enzymes and receptors. nih.govresearchgate.net Furthermore, the inherent polarity and potential to mitigate interactions with channels like the hERG potassium channel add to its value in developing safer drug candidates. nih.gov Consequently, pyridazine derivatives have been investigated for a wide array of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects. rsc.orgresearchgate.net The successful incorporation of the pyridazine moiety into clinical candidates, such as the androgen receptor degrader ARV-110 and the ALK inhibitor ensartinib, underscores its importance and validates its broader application in drug discovery programs. nih.gov

Historical Context and Prior Research on Pyridazine Derivatives

The history of pyridazine (B1198779) chemistry dates back to the late 19th century. In 1885, Knorr was the first to use the term "pyridazine". liberty.edu A year later, Emil Fischer accomplished the first synthesis of a substituted pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. liberty.eduwikipedia.org However, the parent, unsubstituted pyridazine molecule was not synthesized until 1895 by Taüber. liberty.edu

For many decades following these initial discoveries, research into pyridazines was somewhat limited, partly because they are rarely found in nature. liberty.eduwikipedia.org A significant advancement occurred in 1971 with the discovery of naturally occurring hexahydropyridazines produced by Streptomyces jamaicensis. liberty.edu This discovery spurred renewed interest in the biological potential of this heterocyclic system.

Modern synthetic chemistry has provided numerous methods for creating pyridazine derivatives. The most common approaches involve the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine (B178648) or its derivatives. wikipedia.orgacs.org More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for functionalizing pre-formed pyridazine rings, allowing for the efficient synthesis of diverse molecular libraries. nih.gov This has led to the development of pyridazines for applications beyond medicine, including materials science, where they are used in organic light-emitting diodes (OLEDs) and as ligands in catalysis. liberty.edunih.gov

Significance and Research Gaps Pertaining to 6 Chloro N Methylpyridazin 4 Amine

A survey of the scientific literature reveals a significant research gap concerning the specific compound 6-chloro-N-methylpyridazin-4-amine. While extensive research exists on the broader pyridazine (B1198779) class and its various substituted derivatives, this particular molecule appears to be largely unexplored, with no significant published studies detailing its synthesis, properties, or biological activity.

The potential significance of this compound lies in its structure as a versatile chemical intermediate. The molecule possesses two key features for further chemical modification:

A Reactive Chloro Substituent: The chlorine atom at the 6-position of the pyridazine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It is also an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon-based or heteroatomic substituents. nih.govacs.org This allows the molecule to serve as a scaffold for building a library of more complex derivatives.

The primary research gap is the absence of a documented, optimized synthetic pathway to produce this compound. Furthermore, its chemical reactivity and potential as a building block in medicinal chemistry have not been systematically investigated. Its biological activity profile is entirely unknown, representing a clear opportunity for discovery.

Scope and Academic Objectives of Research on the Compound

Classical Synthetic Approaches to Pyridazin-4-amine Core Structures

The pyridazin-4-amine core is a fundamental scaffold in the synthesis of numerous biologically active molecules. Classical approaches to constructing this core often involve the manipulation of readily available pyridazine precursors.

A common strategy involves the reduction of a nitro group to an amine. For instance, 4-amino-5-acetyl-2-ethyl-6-methylpyridazin-3(2H)-one can be synthesized from its corresponding 4-nitro precursor by reduction with ammonium (B1175870) formate (B1220265) and 10% Pd/C in ethanol (B145695). core.ac.uk Another classical method is the direct amination of pyridazinones. For example, 4-amino-3(2H)-pyridazinones have been prepared by direct amination of 3(2H)-pyridazinones using hydrazine. nih.gov

The displacement of a leaving group, such as a halogen, by an amine is also a widely used technique. For example, the synthesis of 4-aminopyridazine (B156604) can be achieved from 3,6-dichloropyridazin-4-amine (B102273) through hydrogenation with palladium on carbon as a catalyst. chemicalbook.com

Furthermore, cycloaddition reactions provide a powerful tool for constructing the pyridazine ring system. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offers a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method is valued for its broad substrate scope and metal-free reaction conditions. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires the strategic introduction of both the chloro and the N-methylamine functionalities onto the pyridazine ring.

Strategic Introduction of Halogen and N-Methylamine Functionalities

The introduction of a chlorine atom onto the pyridazine ring can be achieved through various methods. One common approach is the deoxychlorination of a pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃). For instance, ethyl 6-chloro-5-methylpyridazine-3-carboxylate has been synthesized by treating the corresponding pyridazinone with POCl₃. mdpi.com

The N-methylamine group is typically introduced via nucleophilic aromatic substitution. This involves reacting a chloro-substituted pyridazine with methylamine (B109427). The reaction of 3,6-dichloropyridazine (B152260) with N-methylbenzylamine under basic conditions can lead to the formation of N-benzyl-6-chloro-N-methylpyridazin-3-amine. In this case, the electron-deficient nature of the pyridazine ring facilitates the substitution at the 3-position.

A patent describes a process for preparing N-(6-chloro-3-pyridylmethyl)-methylamine by reacting 2-chloro-5-chloromethylpyridine with monomethylamine gas in toluene (B28343) at low temperatures. google.com While this is for a pyridine (B92270) derivative, the principle of reacting a chloromethyl-substituted heterocycle with methylamine is a relevant strategy.

Optimization of Reaction Pathways and Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that are often fine-tuned include solvent selection, temperature control, and catalyst screening.

For instance, in the synthesis of 1,6-dihydropyridazines and pyridazines through Cu(II)-catalyzed aerobic 6-endo-trig cyclizations, the choice of solvent was found to be critical. organic-chemistry.org Using acetonitrile (B52724) (MeCN) as the solvent favored the formation of 1,6-dihydropyridazines, while employing acetic acid (AcOH) led directly to the corresponding pyridazines in good yields. organic-chemistry.org

Temperature control is also vital. A process for synthesizing 4-chloro-N-methylpicolinamide, an intermediate, involves reacting 2-picolinic acid with thionyl chloride at 70°C, followed by a reaction with aqueous methylamine at 0-3°C to achieve a high yield. researchgate.net

Catalyst selection plays a significant role in many synthetic transformations. In the hydrogenation of dichloropyridazine amine compounds, palladium-based catalysts are commonly used. google.com The efficiency of these catalysts can be influenced by the presence of a base.

The table below summarizes some optimized reaction conditions for related pyridazine syntheses.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Deoxychlorination | 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester | POCl₃ | - | - | 88% | mdpi.com |

| Nucleophilic Substitution | 3,6-dichloropyridazine-4-amine | 10% Pd/C, H₂, NaOH | Tetrahydrofuran, Water | Room Temp | Quantitative | chemicalbook.com |

| Cyclization | β,γ-unsaturated hydrazones | Cu(II) | Acetonitrile | - | Good | organic-chemistry.org |

| Cyclization | β,γ-unsaturated hydrazones | Cu(II) | Acetic Acid | - | Good | organic-chemistry.org |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral pyridazine analogues is of significant interest, particularly for applications in medicinal chemistry. While information specifically on the stereoselective synthesis of this compound is limited, general strategies for creating chiral heterocyclic compounds can be applied.

One approach involves the use of chiral starting materials. For example, a novel chiral pool approach for the synthesis of piperazic acid, a cyclic hydrazine derivative, has been developed starting from L-prolinol. acs.org This method leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. acs.org

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. While not specific to pyridazines, the principles of asymmetric catalysis are widely applicable in organic synthesis.

Green Chemistry Principles in the Synthesis of Pyridazine Derivatives

The application of green chemistry principles to the synthesis of pyridazine and other heterocyclic compounds is a growing area of focus, aiming to reduce the environmental impact of chemical processes. nih.govacs.org

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable and metal-free catalysts. mdpi.comacs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields with less energy consumption. nih.govacs.org

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage. nih.govacs.org

An example of a green synthetic approach is the one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation in ethanol, which resulted in excellent yields and short reaction times. acs.org Another study highlights a metal-complex catalyst-free approach for the synthesis of a key intermediate for a pharmaceutical, avoiding the use of expensive and toxic heavy metal catalysts. mdpi.com

Preparation of Advanced Intermediates for this compound Synthesis

A crucial type of intermediate is a dichloropyridazine derivative. For instance, 3,6-dichloro-4-methylpyridazine (B106839) can be a starting material, which can then undergo selective amination. mdpi.com The synthesis of such intermediates often begins with the cyclocondensation of a dicarbonyl compound with hydrazine or its derivatives.

Another important class of intermediates is the corresponding pyridazinone. These can be prepared through various cyclization reactions. For example, 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized from the cyclocondensation of 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid with hydrazine hydrate. mdpi.com This pyridazinone can then be converted to the chloro-derivative.

The table below lists some key intermediates and their precursors.

| Intermediate | Precursor(s) | Reagents/Conditions | Reference |

| 6-chloro-4-methylpyridazin-3-amine | 3,6-dichloro-4-methylpyridazine | Ammonolysis | mdpi.com |

| Ethyl 6-chloro-5-methylpyridazine-3-carboxylate | Ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | POCl₃ | mdpi.com |

| 4-Aminopyridazine | 3,6-dichloropyridazin-4-amine | H₂, 10% Pd/C, NaOH | chemicalbook.com |

| 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) | HNO₃, H₂SO₄ | mdpi.com |

Parallel Synthesis and Library Generation of this compound Analogues

The generation of compound libraries around a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For a scaffold such as this compound, parallel synthesis is an efficient strategy to produce a multitude of analogues for biological screening. This approach involves the simultaneous synthesis of a series of related compounds in separate reaction vessels, often arranged in a microtiter plate format. The core principle lies in the derivatization of a common intermediate, in this case, a chloropyridazine core, with a diverse set of building blocks.

A common strategy for the library generation of pyridazine analogues involves the nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the pyridazine ring is susceptible to displacement by various nucleophiles, a reaction that is foundational to building diversity around this core. For instance, in the synthesis of related 6-chloropyridazin-3-yl derivatives, various cyclic diamines such as 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine (B121016) have been successfully coupled to the 6-chloropyridazine core. nih.gov This methodology can be directly adapted for the parallel synthesis of this compound analogues, where the primary or secondary amine building blocks would be reacted with the chloropyridazine scaffold to yield a library of substituted pyridazinamines.

The efficiency of library generation can be significantly enhanced through high-throughput synthesis techniques. One such advanced method is DNA-encoded library (DEL) technology. While not yet reported specifically for this compound, the principles are readily applicable. In a DEL synthesis, a chemical scaffold is tagged with a unique DNA sequence that acts as a barcode for its chemical history. For example, a triazine-based covalent DEL was constructed where a cyanuric chloride core was sequentially reacted with different amine building blocks. acs.org A similar approach could be envisioned for the this compound scaffold, where the chloropyridazine core is first attached to a DNA tag and then diversified through reactions with a large set of amines or other nucleophiles. The resulting library, potentially containing millions of unique compounds, can then be screened against a biological target, with active compounds identified by sequencing their DNA tags. acs.org

Furthermore, the synthesis of a library of 30 6-chloro-2,4-diaminopyrimidines demonstrates a parallel synthesis approach that is highly relevant to the pyridazine scaffold. nih.gov In this work, a chloro-substituted pyrimidine (B1678525) was systematically reacted with a variety of amines to explore the SAR for dopamine (B1211576) receptor affinity. This highlights a well-established workflow for generating a focused library of heteroaromatic amine derivatives.

The following data tables outline representative reaction conditions and building blocks that could be employed in the parallel synthesis of this compound analogues, based on established methodologies for related heterocyclic compounds.

Table 1: Representative Building Blocks for Parallel Synthesis

| Building Block Type | Examples |

| Primary Amines | Aniline, Benzylamine, Cyclohexylamine, 2-Amino-thiazole |

| Secondary Amines | Piperidine, Morpholine, N-Methylpiperazine, Pyrrolidine |

| Amino Acids | Glycine methyl ester, Alanine ethyl ester, Phenylalanine methyl ester |

| Other Nucleophiles | Thiophenol, Sodium methoxide |

Table 2: General Reaction Conditions for SNAr-based Library Synthesis

| Parameter | Condition |

| Scaffold | This compound |

| Reactant | Amine or other nucleophile (1.1 - 2.0 equivalents) |

| Solvent | Dioxane, N,N-Dimethylformamide (DMF), Acetonitrile |

| Base | N,N-Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃) |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

The data generated from screening such libraries is crucial for identifying hit compounds and understanding the structural requirements for biological activity. The systematic variation of substituents on the pyridazine core allows for the development of robust SAR models, guiding the design of next-generation compounds with improved potency and selectivity.

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring

The pyridazine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic applications, allowing for the introduction of a wide range of functional groups.

Reactivity at the Chloro-Substituted Position

The primary site for nucleophilic attack on this compound is the carbon atom bonded to the chlorine atom at the 6-position. The chlorine atom serves as a competent leaving group, activated by the electron-withdrawing effects of the pyridazine ring nitrogens. This activation allows for its displacement by various nucleophiles under relatively mild conditions.

A documented example of this reactivity is its use in the synthesis of complex heterocyclic molecules. In a patented process, this compound was reacted with a substituted aminopyrimidine, specifically 2-(4-aminopyrimidin-2-yl)propan-2-ol. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of the pyrimidine derivative displaces the chloride on the pyridazine ring. This key C-N bond-forming reaction is carried out in the presence of a strong acid, such as concentrated hydrochloric acid, and heated to facilitate the substitution. The reaction yields a highly functionalized pyrimidinyl pyridazinone derivative, demonstrating the utility of the chloro-substituent as a reactive handle for molecular elaboration.

Amination and Alkylation Studies

Amination at the C6-position is a key transformation for this compound. As detailed in the aforementioned patent, the reaction with an amino-substituted pyrimidine serves as a prime example of an intermolecular amination reaction. This transformation is critical for linking the pyridazine core to other heterocyclic systems, a common strategy in the development of biologically active compounds.

The following table summarizes the specific conditions for this documented amination reaction.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Product | Yield | Reference |

| This compound | 2-(4-aminopyrimidin-2-yl)propan-2-ol | Conc. HCl, 2-pentanol | 120°C | 2-(4-(methyl(6-(methylamino)pyridazin-4-yl)amino)pyrimidin-2-yl)propan-2-ol | 64% | US Patent 8,329,692 B2 |

While this specific amination is well-documented, broader studies detailing systematic alkylation reactions (using organometallic reagents like Grignard or organolithium compounds) or reactions with other classes of amines on this compound are not extensively reported in the surveyed scientific literature.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions are widely used for functionalizing chloro-heteroarenes, specific applications involving this compound are not prominently featured in the reviewed scientific literature.

Suzuki-Miyaura Coupling and Related Arylations

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a premier method for C-C bond formation. nih.govresearchgate.net Despite its broad utility in coupling chloro-substituted heterocycles, a specific, published example of this compound undergoing a Suzuki-Miyaura reaction could not be identified in a comprehensive search of the available literature.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds and represents a common alternative to classical SNAr for forming arylamines. bldpharm.comgoogle.com This method is particularly useful for coupling less reactive aryl halides or when harsh SNAr conditions are not viable. However, a literature survey did not yield specific instances of the Buchwald-Hartwig amination being applied to this compound.

Sonogashira, Heck, and Stille Reactions

Further investigation into other prominent metal-catalyzed cross-coupling reactions also yielded limited specific information for this particular substrate.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a fundamental method for creating sp-sp² carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

The Stille reaction utilizes an organotin compound to couple with an organic halide.

Despite the prevalence of these reactions in modern organic synthesis, documented examples demonstrating the successful application of the Sonogashira, Heck, or Stille couplings to this compound were not found in the reviewed scientific and patent literature.

Electrophilic Reactions on the Pyridazine Nucleus

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic generally makes the nucleus less susceptible to electrophilic attack compared to electron-rich aromatic systems. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be challenging on the pyridazine core.

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the electrophilic substitution or addition reactions directly on the pyridazine nucleus of this compound. While there are reports on the nitration of fused pyridazine systems like imidazo[1,2-b]pyridazines, these findings are not directly transferable to the standalone pyridazine ring of the compound . acs.org The influence of the chloro and N-methylamino substituents on the regioselectivity of any potential electrophilic attack remains experimentally undetermined.

Oxidation and Reduction Reactions

The response of this compound to oxidizing and reducing agents has not been specifically documented in the available literature. Generally, pyridazine derivatives can undergo N-oxidation at one or both nitrogen atoms. nih.gov However, no studies were found that describe the N-oxidation of this compound or the impact of the existing substituents on this reaction.

Regarding reduction, the chemical behavior can be complex. The pyridazine ring can potentially be reduced to its dihydro or tetrahydro derivatives under various catalytic hydrogenation conditions. Furthermore, the chloro-substituent could be susceptible to hydrogenolysis. Studies on related chloropyridazines have shown that the chlorine atom can be displaced under certain reductive conditions, for instance, through initial conversion to an azido (B1232118) group followed by reduction. nih.gov However, direct reduction of the chloro group or the pyridazine ring of this compound has not been reported.

Mechanistic Elucidation of Key Transformations

A deep understanding of a compound's reactivity is built upon mechanistic studies that investigate the pathways of its transformations. This includes kinetic analyses and the identification of transient species.

Kinetic Studies and Reaction Profiles

No kinetic studies or detailed reaction profiles for any transformation involving this compound were found in the public domain. Such studies are crucial for determining reaction rates, activation energies, and the influence of reaction parameters, thereby providing a quantitative understanding of the compound's reactivity.

Identification of Reaction Intermediates

The identification of reaction intermediates is key to substantiating proposed reaction mechanisms. For reactions on the pyridazine ring, this could involve the detection of species such as Meisenheimer complexes in nucleophilic aromatic substitution (SNAr) or radical cations in oxidative processes. While general mechanistic principles for reactions on related heterocyclic systems are well-established, there are no specific studies that have isolated or spectroscopically characterized any reaction intermediates in transformations of this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. For a related compound, 3-chloro-6-methoxypyridazine, DFT calculations have been used to analyze its FMOs, providing a basis for understanding its electronic properties. nih.gov

Charge Distribution: The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red areas signify regions of high electron density, often associated with lone pairs on heteroatoms like nitrogen and oxygen, while blue areas indicate electron-deficient regions, usually around hydrogen atoms bonded to electronegative atoms. This information is critical for predicting how the molecule will interact with other chemical species. For instance, in a similar heterocyclic compound, the negative potential is generally localized over the nitrogen atoms, suggesting these are likely sites for electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its properties and biological activity.

Conformational Analysis: This involves identifying the most stable conformations of a molecule by exploring its potential energy surface. For flexible molecules, multiple low-energy conformations may exist. Computational methods can systematically rotate bonds and calculate the energy of each resulting structure to find the global minimum and other low-energy conformers.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint the atoms that are most susceptible to a particular type of reaction.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule, which arise from its molecular vibrations. By calculating the vibrational frequencies and their corresponding intensities, computational methods can aid in the interpretation of experimental spectra and the identification of characteristic functional groups. DFT calculations at levels like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to simulate the vibrational spectra of related pyridazine derivatives, showing good agreement with experimental data. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from a computational vibrational analysis of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| 1 | 3450 | High | Low | N-H stretch |

| 2 | 3050 | Medium | Medium | C-H stretch (aromatic) |

| 3 | 2980 | Medium | Medium | C-H stretch (methyl) |

| 4 | 1620 | High | High | C=N stretch |

| 5 | 1580 | High | High | C=C stretch |

| 6 | 1450 | Medium | Medium | C-H bend (methyl) |

| 7 | 800 | High | Low | C-Cl stretch |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., DFT/GIAO)

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These theoretical calculations are invaluable for assigning experimental NMR signals and confirming the proposed structure of a compound. For 3-chloro-6-methoxypyridazine, computed ¹H and ¹³C NMR chemical shifts showed good agreement with experimental values. nih.gov

A hypothetical comparison of experimental and calculated NMR chemical shifts for this compound is presented below.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

| C2 | 155.2 | 154.8 |

| C5 | 105.8 | 106.1 |

| C6 | 158.9 | 158.5 |

| C-methyl | 28.5 | 28.9 |

| H5 | 6.4 | 6.5 |

| H-methyl | 3.1 | 3.2 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the structural or property descriptors of a set of compounds with their biological activity or a specific physicochemical property, respectively. nih.gov

QSAR: In drug discovery, QSAR models can predict the biological activity of new compounds based on their molecular features. For instance, a QSAR study on novel pyridazine derivatives identified key structural features responsible for their vasorelaxant activity. researchgate.net

QSPR: QSPR models can be used to predict a wide range of physicochemical properties, such as boiling point, solubility, and chromatographic retention times. These models are built by finding a mathematical relationship between the property of interest and calculated molecular descriptors. Studies on chlorophenols and polyaromatic hydrocarbons have successfully used QSPR to model their environmental fate and properties. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is central to drug design, as it helps to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific molecular docking studies have been published for this compound, this technique has been applied to other chlorinated heterocyclic compounds to explore their potential as inhibitors of various enzymes. mdpi.com The insights from such studies can guide the design of more potent and selective inhibitors.

Structure Activity Relationship Sar and Molecular Interaction Studies of 6 Chloro N Methylpyridazin 4 Amine Derivatives

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of derivatives of 6-chloro-N-methylpyridazin-4-amine often involves a scaffold-hopping strategy to create structurally novel compounds from known active molecules by altering their core structure. mdpi.com For instance, replacing a carbon atom with a nitrogen atom in a related scaffold, such as 3-nitroimidazo[1,2-a]pyridine, led to the synthesis of new imidazo[1,2-b]pyridazine (B131497) derivatives. mdpi.com

The synthesis of these analogues can be achieved through various established chemical reactions. One common approach involves the nucleophilic substitution of a dichloro-precursor. For example, the reaction of 3,6-dichloropyridazine (B152260) with 4-benzylpiperidine (B145979) in ethanol (B145695) under reflux yields 3-chloro-6-(4-benzylpiperidine-1-yl)pyridazine. mdpi.com Subsequent hydrolysis can convert the chloro group to a pyridazinone. mdpi.com Another synthetic route starts with 6-chloropyridazin-3-amine, which can be reacted with 1,3-dichloroacetone (B141476) to form a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) intermediate. mdpi.com This intermediate can then undergo further modifications, such as nitration and subsequent substitution, to yield the desired analogue. mdpi.com

Similarly, the synthesis of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine begins with the reaction of 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzenamine. nih.gov The resulting intermediate, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, is then reduced using iron powder and ammonium (B1175870) chloride to produce the final diamine product. nih.gov These synthetic strategies allow for the systematic modification of the parent compound to explore structure-activity relationships.

Impact of Substituent Variation on Molecular Interactions

The type and position of substituents on the pyridazine (B1198779) ring significantly influence its molecular interactions and biological activity. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, which in turn affects its interaction with biological targets. nih.govacs.org

Popular models suggest that electron-withdrawing groups enhance stacking interactions by reducing the π-electron density of the ring, thereby lessening electrostatic repulsion with another aromatic ring. acs.org Conversely, electron-donating groups are thought to hinder stacking interactions. acs.org However, recent studies propose that substituent effects are more localized, arising from direct interactions between the substituent and the adjacent ring. acs.org

In a study of condensed pyridazines, the introduction of a chloro group was found to increase the bactericidal effects of the compounds. nih.gov In another series of pyridazinobenzylpiperidine derivatives, modifications to the phenyl ring attached to the core structure led to compounds with varying inhibitory activity against monoamine oxidases (MAO-A and MAO-B). mdpi.com Specifically, compound S5, with a certain substitution pattern, showed potent MAO-B inhibition. mdpi.com

The following table summarizes the impact of different substituents on the activity of various pyridazine derivatives based on findings from the literature.

| Parent Scaffold | Substituent Variation | Observed Impact on Activity/Interaction |

| Condensed Pyridazines | Introduction of a chloro group | Increased bactericidal effects. nih.gov |

| Condensed Pyridazines | Introduction of a hydrazino group | Resulted in mutagenic activity against Salmonella typhimurium strains TA98 and TA100. nih.gov |

| Condensed Pyridazines | Presence of a methoxy (B1213986) group or N-oxide in the pyridazine ring | No or very weak mutagenic activity detected. nih.gov |

| Pyridazinobenzylpiperidines | Various substitutions on the benzylidene moiety | Differential inhibition of MAO-A and MAO-B enzymes. Compound S5 was a potent MAO-B inhibitor. mdpi.com |

Investigation of Specific Molecular Targets and Pathways (in vitro, non-clinical)

Derivatives of this compound have been investigated for their interactions with various molecular targets, demonstrating their potential as modulators of biological pathways in non-clinical, in vitro settings.

While specific studies on the inhibition of Phosphopantetheinyl Transferase by this compound were not prominently found, the broader class of pyridazine derivatives has been explored as enzyme inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B). mdpi.com These studies revealed that specific substitutions on the pyridazine scaffold could lead to potent and selective inhibition of these enzymes. mdpi.com For instance, compound S5 from this series was identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM. mdpi.com This highlights the potential of the pyridazine core in designing inhibitors for various enzymatic targets.

The pyridazine scaffold and its analogues have been shown to interact with ion channels, including potassium channels. For instance, research into related nitrogen-containing heterocyclic compounds has identified activators of KCNQ2/Q3 potassium channels, which are voltage-gated K+ channel subunits that constitute the neuronal M-current. nih.gov A compound, ICA-27243, which is an N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, was identified as a selective activator of KCNQ2/Q3 channels. nih.gov It produced membrane potential hyperpolarization and enhanced whole-cell currents in cells expressing these channels. nih.gov This suggests that pyridazine-containing structures can be designed to modulate the activity of specific ion channels.

The efficacy and specificity of pyridazine-based ligands are highly dependent on their structural features. In the case of the KCNQ2/Q3 activator ICA-27243, the compound demonstrated significant selectivity. nih.gov It was less effective at activating other related potassium channels like KCNQ4 and KCNQ3/Q5 and was selective over a wide array of other neurotransmitter receptors and ion channels. nih.gov The activation of KCNQ2/Q3 channels was associated with a hyperpolarizing shift in the voltage dependence of channel activation. nih.gov

Similarly, in the study of MAO inhibitors, several of the synthesized pyridazinobenzylpiperidine derivatives showed selectivity for MAO-B over MAO-A. mdpi.com This selectivity is crucial for developing targeted therapeutic agents. The data below illustrates the inhibitory concentrations for selected compounds against MAO-A and MAO-B.

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity (MAO-A/MAO-B) |

| S5 | 3.857 | 0.203 | 18.99 |

| S15 | 3.691 | > 10 | < 0.37 |

| S16 | > 10 | 0.979 | > 10.21 |

| Data derived from a study on pyridazinobenzylpiperidine derivatives. mdpi.com |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used as tools to study biological processes and validate drug targets. pitt.edunih.gov The development of probes from scaffolds like this compound can provide valuable insights into cellular functions. pitt.edunih.gov While specific examples of probes directly derived from this compound are not extensively documented, the characteristics of the pyridazine core make it a suitable starting point for probe development. The ability to systematically modify the pyridazine ring allows for the creation of a library of compounds that can be screened for specific biological activities. nih.govscispace.com High-quality chemical probes can be instrumental in understanding the roles of proteins in health and disease and can serve as a foundation for the development of new therapeutic agents. nih.gov

Chemoproteomics and Target Deconvolution Strategies

To elucidate the direct protein binding partners of this compound derivatives, chemoproteomic strategies would be employed. These approaches are essential for moving from an observed phenotype to understanding the specific molecular interactions responsible for that effect.

A primary method involves the design and synthesis of a chemical probe based on the this compound scaffold. This probe would typically incorporate two key features: a reactive group for covalent modification of target proteins and a reporter tag for enrichment and identification.

Chemical Probe Design and Application

An effective chemical probe would be created by modifying the parent compound, this compound, at a position that is not critical for its biological activity. This modification would include a linker attached to a reactive moiety, such as a photo-affinity label (e.g., diazirine or benzophenone) or a bio-orthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry).

The probe would be incubated with a relevant biological system, such as cell lysates or intact cells. Upon activation (e.g., by UV light for photo-affinity labels), the probe would covalently bind to interacting proteins. nih.gov The reporter tag would then be used to enrich these protein-probe complexes.

Target Identification and Validation

Following enrichment, the captured proteins would be identified using mass spectrometry-based proteomics. This would generate a list of potential protein targets for the this compound derivatives.

To distinguish specific targets from non-specific binders, control experiments are critical. These often involve competition assays where the biological system is pre-incubated with an excess of the original, unmodified compound before the addition of the probe. Proteins that show reduced labeling in the presence of the competitor are considered more likely to be specific targets.

The table below illustrates a hypothetical chemical probe structure for a derivative of this compound and the types of data that would be collected in a typical chemoproteomics experiment.

Table 1: Hypothetical Chemical Probe and Experimental Data

| Compound/Probe Name | Structure | Reporter Tag | Reactive Group | Potential Identified Targets (Hypothetical) |

| This compound (Parent Compound) | None | None | N/A | |

| Probe-1 | Biotin or Alkyne | Diazirine | Kinase X, Dehydrogenase Y, Structural Protein Z |

Further validation of these potential targets would be necessary using orthogonal methods, such as cellular thermal shift assays (CETSA), enzymatic assays with purified proteins, or genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to assess the effect of target knockdown on the compound's phenotype.

Without specific studies on this compound, any discussion of its chemoproteomics and target deconvolution remains speculative. The methodologies described above represent the current state-of-the-art in chemical proteomics and would be the likely approach taken in future studies of this compound and its derivatives. promega.com

Advanced Spectroscopic and Solid State Characterization of 6 Chloro N Methylpyridazin 4 Amine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal insights into the molecular geometry, conformation, and the intricate network of intermolecular interactions within the crystal lattice of 6-chloro-N-methylpyridazin-4-amine.

The SCXRD analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. For the pyridazine (B1198779) ring, one would expect to observe the characteristic bond lengths and angles of a heteroaromatic system, with potential distortions induced by the chloro and N-methylamino substituents. The planarity of the pyridazine ring would be of key interest, as would the orientation of the N-methylamino group relative to the ring.

Table 1: Representative Crystallographic Data for an Analogous Chlorinated Pyridine (B92270) Compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁Cl₂N₃ |

| Formula Weight | 279.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 15.123(4) |

| c (Å) | 10.567(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1318.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.405 |

This data is for the analogous compound 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine and is presented for illustrative purposes. nih.gov

Beyond the individual molecule, SCXRD reveals how molecules pack in the solid state. This supramolecular assembly is governed by a variety of non-covalent interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The N-methylamino group can act as a hydrogen bond donor (N-H), and the pyridazine nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in directing the crystal packing. In analogous structures, such as those involving aminopyridines, robust hydrogen bonding motifs like acid-base ring formations are observed. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like nitrogen or oxygen on adjacent molecules.

π-π Stacking: The aromatic pyridazine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure. Studies on similar heterocyclic systems have shown that hydrogen bonding can significantly influence the geometry of these stacking interactions. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides a static picture of the solid state, NMR spectroscopy offers detailed structural and dynamic information in both solution and the solid state.

For this compound, standard ¹H and ¹³C NMR would confirm the basic connectivity. However, advanced techniques would provide deeper insights:

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals, especially for the closely coupled aromatic protons on the pyridazine ring.

Solid-State NMR (ssNMR): Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution spectra of the solid compound. This is particularly useful for comparing the solid-state structure with the solution-state structure and for studying polymorphism, where different crystal forms would exhibit distinct ssNMR spectra. Combining ssNMR with quantum-chemical calculations (e.g., GIPAW) allows for a powerful method of structure verification and refinement. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Pyridazine Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridazine H-4' | 8.18 (d) | 123.5 |

| Pyridazine H-5' | 8.31 (d) | 124.2 |

| Aromatic CH | 7.29-8.00 (m) | 128.3-131.0 |

| C=O | - | 178.6 |

This data is for the analogous compound 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde and is presented for illustrative purposes. Chemical shifts are highly dependent on the specific substitution pattern and solvent.

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. In the context of synthesizing this compound, HRMS would be invaluable for:

Confirming the Product: Verifying the successful synthesis of the target compound by matching the experimental mass to the calculated exact mass.

Identifying Intermediates and Byproducts: Analyzing crude reaction mixtures to identify reaction intermediates, byproducts, and degradation products, thereby helping to optimize the synthetic route.

Fragmentation Analysis: In tandem with MS/MS experiments, the fragmentation pattern of the parent ion can be analyzed to further confirm the structure of the molecule.

For example, in the synthesis of related heterocyclic compounds, LC-MS (Liquid Chromatography-Mass Spectrometry) is routinely used to monitor reaction progress and confirm the identity of products.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compounds

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to chirality. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively.

The molecule this compound itself is not chiral. Therefore, CD and ORD spectroscopy would not be applicable for its direct analysis, as it would not exhibit a CD or ORD spectrum. These techniques are only relevant for compounds that are chiral, either intrinsically or due to their conformation (atropisomerism), and are used to determine enantiomeric purity and absolute configuration.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals.

Similar to CD/ORD, EPR spectroscopy would not be applicable to the direct study of this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons. This technique would only become relevant if the research involved the generation of radical ions of the compound through chemical or electrochemical oxidation or reduction, or if the compound was involved in a reaction mechanism that proceeds via radical intermediates.

Applications of 6 Chloro N Methylpyridazin 4 Amine in Diverse Research Areas

Applications in Materials Science (e.g., polymers, functional materials)

Currently, there is no specific information available in the reviewed scientific literature detailing the application of 6-chloro-N-methylpyridazin-4-amine in the field of materials science, including its use in the development of polymers or other functional materials.

Ligand Design in Organometallic Chemistry and Catalysis

The molecular structure of this compound, featuring nitrogen atoms within an aromatic ring system, suggests its potential as a ligand in organometallic chemistry. Pyridine (B92270) and pyrazine-based compounds are known to coordinate with a variety of metal ions, acting as strong σ-donors to form stable complexes. researchgate.net These complexes can be instrumental in catalysis. However, specific studies detailing the synthesis of organometallic complexes using this compound as a ligand or its subsequent use in catalytic processes have not been identified in the available research.

Agrochemical Research (e.g., herbicidal activity mechanisms)

While various chlorinated pyridine and pyridazine (B1198779) derivatives are actively researched and used in the agrochemical industry for their herbicidal or pesticidal properties, there is no specific published research detailing the evaluation of this compound for such purposes. mdpi.com Consequently, information regarding its potential herbicidal activity or mechanism of action is not available.

Use as a Chemical Building Block in Fine Chemical Synthesis

The primary documented role of this compound is as a chemical intermediate or building block. Chemical suppliers list it as a reagent for use in organic synthesis. parchem.com Its structure, containing a reactive chlorine atom and an amine group on the pyridazine core, makes it suitable for constructing more complex molecules through various chemical reactions, such as nucleophilic substitution.

While detailed synthetic pathways employing this specific isomer are not extensively published, a related isomer, 6-chloro-4-methylpyridazin-3-amine, serves as a key building block in the synthesis of the pharmaceutical compound Risdiplam. This highlights the general utility of the chloromethylpyridazine scaffold in the creation of complex, high-value molecules. However, specific, detailed research findings on the use of this compound to synthesize other fine chemicals are not presently available in the literature.

Future Perspectives and Emerging Research Directions for 6 Chloro N Methylpyridazin 4 Amine

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and versatile synthetic routes is paramount for the exploration of any chemical scaffold. For 6-chloro-N-methylpyridazin-4-amine and its derivatives, future research is anticipated to move beyond traditional methods and embrace cutting-edge synthetic technologies.

Late-Stage C-H Functionalization: A primary future direction is the application of late-stage C-H functionalization. This strategy allows for the direct modification of the pyridazine (B1198779) core at positions of C-H bonds, bypassing the need for pre-functionalized starting materials. Transition-metal catalysis, in particular, offers powerful tools for regioselective alkylation, arylation, and other transformations that can rapidly generate a library of analogues from the parent compound. beilstein-journals.orgnih.govslideshare.net Exploring these reactions could unlock derivatives with novel substitution patterns that are otherwise difficult to access.

Photocatalysis: The use of visible-light photocatalysis represents a green and powerful approach for forging new chemical bonds under mild conditions. proquest.comresearchgate.net Future synthetic explorations could employ photoredox catalysis to engage this compound in novel coupling reactions or to functionalize the pyridazine ring. This methodology could enable transformations that are not feasible through traditional thermal methods, potentially leading to unique molecular structures. nih.govnih.gov

Continuous Flow Synthesis: Flow chemistry is emerging as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. springerprofessional.deresearchgate.net The synthesis of this compound or its subsequent derivatization could be adapted to a continuous flow process. mtak.hunih.gov This would be particularly advantageous for multi-step sequences or for reactions that require precise temperature control or involve unstable intermediates, thereby enabling more efficient and reproducible production. uc.pt

| Synthetic Methodology | Potential Application for this compound | Anticipated Advantages |

| C-H Functionalization | Direct introduction of alkyl, aryl, or other functional groups onto the pyridazine ring. nih.gov | Rapid diversification of the core structure, access to novel chemical space. |

| Visible-Light Photocatalysis | Novel cross-coupling reactions, radical additions, and functionalization of the heterocycle. researchgate.net | Mild reaction conditions, high functional group tolerance, unique reactivity. |

| Continuous Flow Chemistry | Automated, multi-step synthesis and derivatization. springerprofessional.de | Enhanced safety, improved reproducibility, ease of scalability, precise process control. |

Discovery of Unprecedented Chemical Reactivity

Beyond its synthesis, the intrinsic reactivity of this compound is a fertile ground for discovery. The unique electronic arrangement of the pyridazine ring, influenced by the chloro and methylamino substituents, may give rise to novel and unexpected chemical transformations.

Ring Transformation Reactions: The pyridazine nucleus is known to undergo rearrangement and ring contraction to other heterocyclic systems, such as pyrazoles, under specific thermal or acidic conditions. researchgate.net A significant area of future research would be to investigate whether this compound can be induced to undergo novel ring transformations. Controlled application of energy (thermal, photochemical) or catalysis could lead to the discovery of pathways to entirely new heterocyclic scaffolds. combichemistry.com

Photochemically-Induced Reactivity: The photochemistry of diazines is a rich field that can lead to complex structural rearrangements. proquest.com Exploring the photochemical behavior of this compound could unveil unprecedented reactivity. Irradiation with UV light might trigger ring-opening, cyclization, or substituent migration, providing access to complex molecular architectures that are not accessible through ground-state chemistry. nih.gov

Exploitation of Electronic Bias: The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens, combined with the electron-donating effect of the amino group, creates a unique electronic landscape. This could be exploited to achieve unusual reactivity, such as tele-substitution, where a nucleophile attacks a remote position on the ring, or to facilitate novel transition-metal-catalyzed cross-coupling reactions at the chloro-position. researchgate.net

| Reactivity Type | Research Focus | Potential Outcome |

| Ring Transformations | Investigating reactions under thermal, acidic, or catalytic stress. researchgate.net | Synthesis of novel pyrazole, triazine, or other heterocyclic systems. |

| Photochemistry | Direct irradiation of the compound with specific wavelengths of light. proquest.com | Discovery of unique photoisomers, rearrangement products, or ring-opened intermediates. |

| Substituent-Directed Reactivity | Exploring nucleophilic substitution and cross-coupling reactions. | Development of selective functionalization methods and understanding of electronic effects. |

Integration of Machine Learning and AI in Compound Design and Prediction

The synergy between computational science and chemistry is accelerating discovery. Artificial intelligence (AI) and machine learning (ML) are poised to play a pivotal role in the future exploration of this compound.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict a wide range of properties for new molecules. nih.govnih.gov For this compound, ML models could be developed to predict its physicochemical properties (e.g., solubility, logP), spectroscopic signatures, and potential biological activities. researchgate.netrepec.org This in silico screening can prioritize the synthesis of derivatives with the most promising profiles, saving significant time and resources. researchgate.net

De Novo Molecular Design: Generative AI models can design novel molecules from the ground up, tailored to have specific desired properties. Using this compound as a core fragment, these algorithms could generate virtual libraries of new derivatives optimized for binding to a particular biological target or for possessing specific material properties.

Reaction Prediction and Optimization: AI tools are increasingly being used to predict the outcomes of chemical reactions and to suggest optimal conditions. This technology could be applied to forecast the success of novel synthetic routes for functionalizing this compound and to optimize reaction yields, reducing the amount of empirical experimentation required.

| AI/ML Application | Description | Impact on Research |

| Property Prediction | Using models to forecast physicochemical and biological properties of virtual derivatives. nih.gov | Prioritization of synthetic targets and efficient exploration of chemical space. |

| Generative Design | Employing AI to create novel molecular structures based on the core scaffold. | Accelerated discovery of compounds with optimized, user-defined properties. |

| Synthesis Planning | Utilizing algorithms to predict reaction outcomes and optimize synthetic conditions. nih.gov | More efficient and successful synthesis of target molecules. |

Expanding the Scope of Molecular Target Investigations (non-clinical)

While the clinical applications of this compound are outside the scope of this discussion, its potential interactions with biological macromolecules are of significant non-clinical research interest. The pyridazine and aminopyridine motifs are recognized "privileged structures" in medicinal chemistry.

Computational Target Prediction: A key emerging direction is the use of computational methods to predict potential molecular targets. Algorithms that leverage chemical similarity, pharmacophore mapping, and molecular docking can screen the structure of this compound against databases of known protein structures. nih.govfrontiersin.org This can generate hypotheses about its potential non-clinical biological activity that can be tested experimentally. mdpi.commdpi.comoup.com

Screening Against Known Target Families: Based on the activities of related compounds, this compound could be rationally screened against families of proteins known to bind N-heterocycles. These could include kinases, proteases, and cholinesterases, among others. nih.govnih.gov Such non-clinical screening can help to map the compound's bioactivity profile and identify potential avenues for tool compound development.

| Investigation Approach | Methodology | Objective |

| In Silico Target Fishing | Using AI and computational biology tools to predict protein binding partners. nih.gov | To generate testable hypotheses for the compound's molecular targets. |

| Focused Library Screening | Experimental screening against panels of enzymes (e.g., kinases) or receptors. | To identify potential non-clinical bioactivity and establish structure-activity relationships. |

| Fragment-Based Discovery | Using the compound as a chemical fragment to screen against a broad range of proteins. | To identify novel protein targets and starting points for the development of larger probes. |

Development of Advanced Spectroscopic Techniques for Characterization

Unambiguous characterization is the bedrock of chemical science. As more complex derivatives of this compound are synthesized, advanced analytical techniques will be essential for their structural elucidation.

Multi-dimensional NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, the application of a full suite of 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be crucial for the definitive assignment of complex structures, especially for regiochemical and stereochemical determination. ipb.ptsemanticscholar.orgresearchgate.net Furthermore, exploring ¹⁵N NMR spectroscopy could provide deeper insights into the electronic structure of the pyridazine ring. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on not only their mass-to-charge ratio but also their size, shape, and charge. IM-MS is particularly valuable for separating and characterizing isomers that are indistinguishable by conventional mass spectrometry. nih.govnih.gov This could be a critical tool for analyzing complex reaction mixtures during the synthesis of derivatives and for providing an experimental measure of the molecule's three-dimensional shape (collision cross-section, CCS). researchgate.netub.edu

Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopy is a powerful emerging trend. DFT can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. acs.orgmdpi.com Comparing these computed spectra with experimental data provides a high level of confidence in structural assignments and can help to interpret complex spectral features.

| Technique | Application | Information Gained |

| 2D and X-Nucleus NMR | Unambiguous assignment of protons, carbons, and nitrogens in complex derivatives. ipb.pt | Definitive molecular connectivity, regiochemistry, and stereochemistry. |

| Ion Mobility-MS | Separation of isomeric products and conformational analysis. researchgate.net | Differentiation of isomers, experimental collision cross-section (shape). |

| DFT Calculations | Prediction of spectroscopic data to aid in experimental interpretation. acs.orgmdpi.com | Increased confidence in structural assignments and electronic structure insights. |

Q & A

Q. What synthetic methodologies are commonly employed for 6-chloro-N-methylpyridazin-4-amine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or amination reactions. Key steps include:

- Alkylation of pyridazine cores : Reacting 6-chloropyridazine with methylamine under basic conditions (e.g., NaOH in toluene) at 60–80°C for 12–24 hours .

- Optimization via temperature control : Lower yields at higher temperatures due to side reactions (e.g., dechlorination) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Table 1: Synthesis Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Amination | Methylamine, NaOH, toluene, 70°C | 65–75 | ≥98 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, DMF, 100°C | 50–60 | 95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the methylamine proton appears as a singlet at δ 2.8–3.1 ppm, while pyridazine protons resonate at δ 7.5–8.2 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 158.6 ([M+H]⁺) .

- IR Spectroscopy : N-H stretch at ~3350 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Peaks/Data | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.02 (s, 3H, CH₃), δ 8.15 (d, 1H) | Methyl and pyridazine groups | |

| HRMS | m/z 158.0452 ([M+H]⁺) | Molecular formula confirmation |

Q. How do structural modifications (e.g., substituents on the pyridazine ring) influence biological activity?

Methodological Answer:

- Chlorine position : 6-chloro substitution enhances electrophilicity, improving binding to kinase targets (e.g., IC₅₀ values < 1 µM in kinase inhibition assays) .

- Methylamine group : N-methylation increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration compared to NH₂ analogs .

- SAR studies : Replace Cl with F or Br to assess halogen effects on potency and selectivity .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the amination step during synthesis?

Methodological Answer:

- Side reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of methylamine .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to reduce hydrolysis .

- Catalyst screening : Test Pd/Cu catalysts for improved coupling efficiency .

Q. How should contradictory structure-activity relationship (SAR) data be analyzed?

Methodological Answer:

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from trends in bioassay data .

- Molecular docking : Use AutoDock Vina to compare binding modes of analogs with target proteins (e.g., kinases) .

- Crystallography : Resolve co-crystal structures to validate hypothesized binding interactions .

Q. What strategies improve solubility for in vitro assays without compromising activity?

Methodological Answer:

Q. How can computational modeling optimize lead analogs of this compound?

Methodological Answer:

- QSAR modeling : Train models with datasets (IC₅₀, logP) to predict activity of virtual libraries .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

- ADMET prediction : Use SwissADME to prioritize analogs with favorable pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.